Dextromethadone Dextromethadone Dextromethadone is a 6-(dimethylamino)-4,4-diphenylheptan-3-one that has (S)-configuration. It is the less active enantiomer of methadone and has very little activity on opioid receptors and mainly responsible for the inhibition of hERG K+ channels and thus for cardiac toxicity. The drug is currently under clinical development for the treatment of major depressive disorder. It has a role as a NMDA receptor antagonist and an opioid analgesic. It is an enantiomer of a levomethadone.
Dextromethadone is under investigation in clinical trial NCT00588640 (Study of D-Methadone in Patients With Chronic Pain).
Brand Name: Vulcanchem
CAS No.: 5653-80-5
VCID: VC0525798
InChI: InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m0/s1
SMILES: CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2
Molecular Formula: C21H27NO
Molecular Weight: 309.4 g/mol

Dextromethadone

CAS No.: 5653-80-5

Cat. No.: VC0525798

Molecular Formula: C21H27NO

Molecular Weight: 309.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dextromethadone - 5653-80-5

Specification

CAS No. 5653-80-5
Molecular Formula C21H27NO
Molecular Weight 309.4 g/mol
IUPAC Name (6S)-6-(dimethylamino)-4,4-diphenylheptan-3-one
Standard InChI InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m0/s1
Standard InChI Key USSIQXCVUWKGNF-KRWDZBQOSA-N
Isomeric SMILES CCC(=O)C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2
SMILES CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2
Canonical SMILES CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2
Appearance Solid powder

Introduction

Chemical and Pharmacological Foundations of Dextromethadone

Structural and Molecular Characteristics

Dextromethadone (IUPAC name: (6S)-6-(dimethylamino)-4,4-diphenylheptan-3-one) is a small molecule with a molecular weight of 309.453 g/mol and the chemical formula C₂₁H₂₇NO . Its structure features a diphenylmethane backbone substituted with a dimethylamino group and a ketone functionality, which confers stereospecificity critical to its pharmacological activity. The (S)-(+)-enantiomeric configuration distinguishes it from levomethadone, the (R)-(–)-enantiomer responsible for methadone’s opioid effects .

Comparative Receptor Binding Profiles

The following table summarizes key receptor affinities of dextromethadone relative to racemic methadone and levomethadone:

Receptor/TargetDextromethadone (Kᵢ, nM)Levomethadone (Kᵢ, nM)Racemic Methadone (Kᵢ, nM)
μ-Opioid (MOR)19.70.9451.7
δ-Opioid (DOR)960371435
κ-Opioid (KOR)1,3701,860405
NMDA2,600–7,400*2,800–3,400*2,500–8,300*
SERT99214.11,400
NET12,700702259

*IC₅₀ values for NMDAR antagonism .

This unique binding profile underpins dextromethadone’s divergence from classical opioids, favoring neuromodulatory over analgesic mechanisms.

Clinical Applications and Therapeutic Efficacy

Major Depressive Disorder (MDD)

A Phase 2a randomized trial (N=62) evaluated dextromethadone (25 mg and 50 mg doses) as an adjunctive therapy in MDD patients refractory to 1–3 standard antidepressants . Patients with shorter illness duration (<23% of life-years since diagnosis) showed significant improvements in Montgomery-Åsberg Depression Rating Scale (MADRS) scores at day 7 (25 mg: p = 0.0277; 50 mg: p = 0.0075) and day 14 (25 mg: p = 0.0217; 50 mg: p = 0.0483) . Conversely, those with prolonged MDD histories (>23% of life-years) exhibited no statistically significant response, suggesting a critical therapeutic window early in the disease course .

Neurotrophic Effects

A Phase 1 study demonstrated that 25 mg dextromethadone elevated plasma brain-derived neurotrophic factor (BDNF) levels by 2–17-fold within 4 hours post-administration (p = 0.028), paralleling the neuroplasticity mechanisms proposed for ketamine . This surge correlated with a 6.4 mmHg reduction in diastolic blood pressure (p < 0.05), hinting at cardiovascular benefits distinct from its psychiatric effects .

Chronic Pain Management

Dextromethadone is under investigation in the NCT00588640 trial for chronic pain, leveraging its NMDA antagonism to target neuropathic pathways . Preclinical models indicate its efficacy in attenuating hyperalgesia and allodynia, with a 50% reduction in pain behaviors observed at plasma concentrations of 120–180 ng/mL . Unlike levomethadone, it avoids μ-opioid receptor-mediated tolerance, making it suitable for long-term use .

Future Directions and Research Opportunities

Ongoing Clinical Trials

The RELIANCE III Phase 3 trial (NCT04855747) is evaluating dextromethadone’s monotherapy potential in MDD, with preliminary data suggesting a 52% remission rate at week 8 . Concurrently, the PROSPECT trial (NCT05188196) explores its utility in post-traumatic stress disorder (PTSD), capitalizing on NMDA-mediated fear extinction mechanisms .

Novel Formulations and Delivery Systems

Advances in polymer conjugates, such as dextromethadone-loaded PLGA nanoparticles, aim to enhance blood-brain barrier penetration while reducing hepatic first-pass metabolism . Early animal models demonstrate a 3.2-fold increase in cerebrospinal fluid concentrations compared to oral administration .

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